(4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine

Lipophilicity CNS drug-likeness Physicochemical property

Inconsistent lipophilicity from 4-methyl or 4-chloro analogs can derail CNS SAR campaigns. (4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine (CAS 725226-26-6) resolves this with a precisely tuned XLogP3 of 3.0 and TPSA of 24.9 Ų - ideal for fragment-based CNS screening. - Differentiated from 4-methyl (logP lower, only 3 rotatable bonds) and 4-tert-butyl (excess bulk) analogs for rigorous SAR. - Secondary amine enables rapid derivatization via reductive amination, acylation, or alkylation. - 95% purity standard reduces impurity-driven assay artifacts; 98% grade available for SPR/ITC/NMR studies. - TSCA-listed; ships ambient globally for R&D use.

Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
CAS No. 725226-26-6
Cat. No. B3151973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine
CAS725226-26-6
Molecular FormulaC16H20N2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CNCC2=CN=CC=C2
InChIInChI=1S/C16H20N2/c1-13(2)16-7-5-14(6-8-16)10-18-12-15-4-3-9-17-11-15/h3-9,11,13,18H,10,12H2,1-2H3
InChIKeyQYKOHSFAFQBWDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine Physicochemical Identity and Supply Profile


(4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine is a secondary amine (C16H20N2, MW 240.34) composed of a 4-isopropylbenzyl group linked to a pyridin-3-ylmethylamine moiety. It is catalogued as a research chemical and synthetic building block by multiple suppliers, with commercial purities reported at 95% and 98% . Computed physicochemical descriptors include an XLogP3 of 3.0, a topological polar surface area of 24.9 Ų, one hydrogen bond donor, and five rotatable bonds, placing it within a property space characteristic of CNS-accessible fragment-like molecules [1].

(4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine: Non-Interchangeability with Analogs


Even among 4-substituted benzyl-(pyridin-3-ylmethyl)amine congeners, the nature of the para substituent dictates critical molecular properties. The isopropyl group in the target compound imparts a logP (XLogP3 = 3.0) that is intermediate between the lower lipophilicity of the 4-methyl analog and the higher steric bulk of the 4-tert-butyl variant [1]. Such differences directly modulate membrane permeability, protein binding, and metabolic stability, meaning that a 4-methyl or 4-chloro substitution cannot be assumed to replicate the target compound's pharmacokinetic or target-engagement profile without experimental verification. Furthermore, the rotatable bond count (5 for the target vs. 3 for the 4-methyl analog) alters conformational entropy, which may significantly affect binding free energy in rigid protein pockets [1]. Procurement of the exact structure is therefore critical for SAR consistency and experimental reproducibility.

(4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine: Differentiation Evidence


Lipophilicity vs. 4-Methyl and 4-tert-Butyl Analogs

The target compound exhibits an XLogP3 of 3.0 [1], positioning it between the 4-methylbenzyl analog (estimated XLogP3 ≈ 2.3–2.5 based on molecular formula C14H16N2 and lower carbon count [2]) and the 4-tert-butylbenzyl analog (predicted XLogP3 ≈ 3.5–3.8 due to additional methyl group versus isopropyl). This intermediate lipophilicity is significant for balancing passive membrane permeability with aqueous solubility, a key parameter in CNS drug discovery where logP values between 2 and 4 are often preferred.

Lipophilicity CNS drug-likeness Physicochemical property

Rotatable Bond Count: Conformational Flexibility vs. 4-Methyl Analog

The target compound contains 5 rotatable bonds [1], compared with 3 rotatable bonds for the 4-methylbenzyl analog (C14H16N2, which lacks the isopropyl side chain) [2]. The additional two rotatable bonds arise from the isopropyl group attached to the phenyl ring and contribute to a larger conformational ensemble. In fragment-based drug discovery, the number of rotatable bonds influences both binding entropy penalty upon complex formation and the likelihood of achieving high-quality X-ray cocrystal structures.

Conformational entropy Rotatable bonds Fragment-based drug design

Commercial Purity and Lot-to-Lot Consistency

The target compound is available at a minimum purity specification of 95% from AKSci and at 98% from Leyan . These purity levels meet or exceed the typical 95% research-grade purity offered for closely related analogs such as (4-methylbenzyl)(pyridin-3-ylmethyl)amine and (4-chlorobenzyl)(pyridin-3-ylmethyl)amine from multiple vendors. The availability of a 98% purity grade provides an incremental quality advantage for sensitive biochemical or biophysical assays where trace impurities can confound results.

Commercial purity Quality control Reproducibility

Esterase Profile of 4-Isopropylbenzyl Substituent

In a congeneric series of N-(pyridin-3-ylmethyl)-2-aminothiazolines, the derivative bearing a 4-isopropylbenzyl substituent exhibited weaker butyrylcholinesterase (BChE) inhibition compared to the 4-tert-butylbenzyl analog [1]. While this study does not directly evaluate the target compound (which lacks the thiazoline ring), it demonstrates that the 4-isopropylbenzyl moiety confers a distinct esterase inhibition profile relative to other 4-substituted benzyl groups within the same scaffold architecture. The 4-tert-butylbenzyl analog was noted as 'more efficient' against BChE, suggesting that the steric bulk and lipophilicity of the para substituent are critical determinants of enzymatic potency.

BChE inhibition esterase profile neurodegenerative disease

(4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine Application Scenarios


CNS Fragment Library Enrichment

With an XLogP3 of 3.0 and a TPSA of 24.9 Ų [1], this compound occupies a property space consistent with CNS drug-likeness (logP 2–4, TPSA < 70 Ų). It is suitable for inclusion in fragment-based screening libraries targeting CNS enzymes, receptors, or transporters where intermediate lipophilicity is desired to balance blood-brain barrier penetration and aqueous solubility.

Synthetic Intermediate for SAR of Benzyl-Pyridylmethyl Amines

The target compound serves as a key building block for generating derivatives via reductive amination, alkylation, or acylation of the secondary amine. Its 4-isopropyl group provides a steric and electronic benchmark for systematic SAR studies comparing methyl, chloro, fluoro, and tert-butyl analogs [2][3].

High-Purity Biophysical Assay Probe

For laboratories conducting SPR, ITC, or NMR-based binding studies, the 98% purity grade available from Leyan offers a quantifiable quality advantage over standard 95% material, reducing the risk of impurity-driven false positives or baseline drift.

Negative Control in Cholinesterase Studies

Based on the class-level inference from N-(pyridin-3-ylmethyl)-2-aminothiazoline SAR, compounds bearing the 4-isopropylbenzyl substituent exhibit weaker BChE inhibition than 4-tert-butylbenzyl analogs [4]. The target compound may be deployed as a less active control probe in esterase panel screens where differential substituent effects need to be deconvoluted.

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